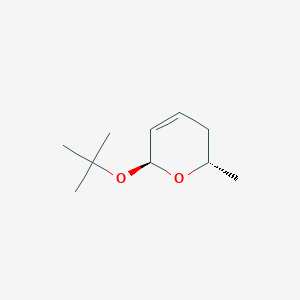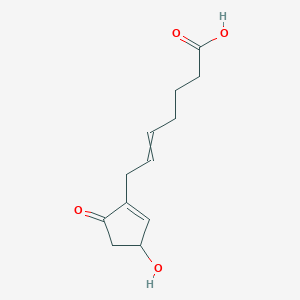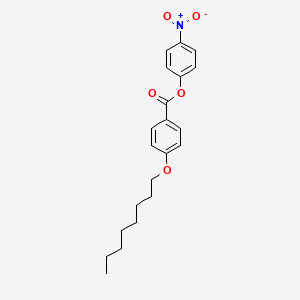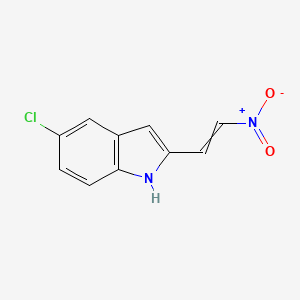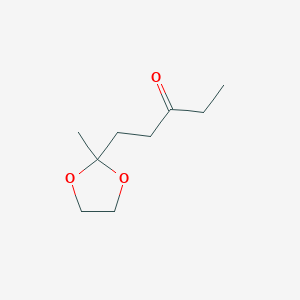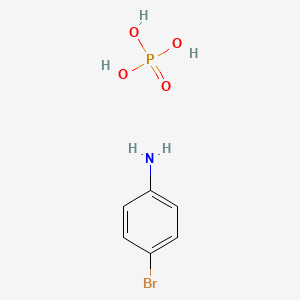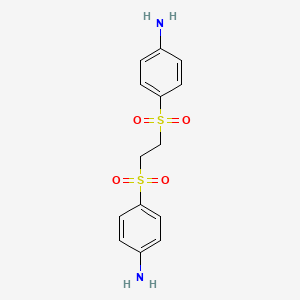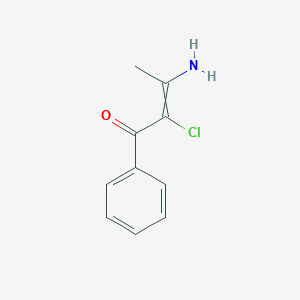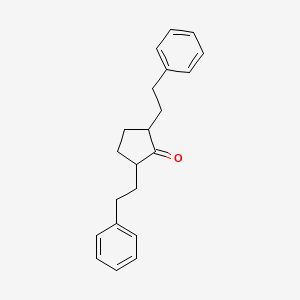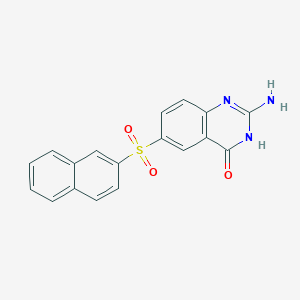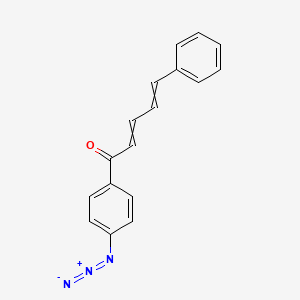
1-(4-Azidophenyl)-5-phenylpenta-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Azidophenyl)-5-phenylpenta-2,4-dien-1-one is a compound of significant interest in the field of organic chemistry. This compound features an azide group attached to a phenyl ring, which is further connected to a conjugated penta-2,4-dien-1-one system. The presence of the azide group makes it a versatile intermediate for various chemical transformations, particularly in click chemistry and bioconjugation applications.
Métodos De Preparación
The synthesis of 1-(4-Azidophenyl)-5-phenylpenta-2,4-dien-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-azidobenzaldehyde and acetophenone.
Condensation Reaction: The key step involves a condensation reaction between 4-azidobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the desired penta-2,4-dien-1-one system.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
1-(4-Azidophenyl)-5-phenylpenta-2,4-dien-1-one undergoes various chemical reactions, including:
Click Chemistry: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.
Common reagents used in these reactions include copper catalysts for click chemistry, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions include triazoles, amines, and substituted derivatives.
Aplicaciones Científicas De Investigación
1-(4-Azidophenyl)-5-phenylpenta-2,4-dien-1-one has several scientific research applications:
Bioconjugation: The azide group allows for the selective modification of biomolecules, making it useful in bioconjugation techniques.
Material Science: The compound is used in the development of functional materials, including fluorescent dyes and polymers.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Mecanismo De Acción
The mechanism of action of 1-(4-Azidophenyl)-5-phenylpenta-2,4-dien-1-one primarily involves its azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in click chemistry, where the compound acts as a linker between different molecular entities . The molecular targets and pathways involved depend on the specific application, such as bioconjugation or material synthesis.
Comparación Con Compuestos Similares
1-(4-Azidophenyl)-5-phenylpenta-2,4-dien-1-one can be compared with other azide-containing compounds:
N-(4-Azidophenyl)-carbazole: This compound also features an azide group and is used in similar applications such as click chemistry and fluorescent dye synthesis.
4-Azidophenyl glyoxal: Another azide-containing compound used in bioconjugation and material science.
The uniqueness of this compound lies in its conjugated penta-2,4-dien-1-one system, which provides additional reactivity and versatility compared to other azide-containing compounds.
Propiedades
Número CAS |
42280-42-2 |
|---|---|
Fórmula molecular |
C17H13N3O |
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
1-(4-azidophenyl)-5-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C17H13N3O/c18-20-19-16-12-10-15(11-13-16)17(21)9-5-4-8-14-6-2-1-3-7-14/h1-13H |
Clave InChI |
UNNQILDJYWCWBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=C(C=C2)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


